methyl 6-tert-butyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, a pyrazole moiety, and a tert-butyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Pyrazole Moiety: The pyrazole moiety is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide and a suitable base.
Final Coupling Reaction: The final step involves coupling the benzothiophene core with the pyrazole moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the pyrazole moiety.
Reduction: Reduction reactions can target the nitro group on the pyrazole moiety, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene and pyrazole moieties.
Reduction: Amino derivatives of the pyrazole moiety.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It modulates pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- **METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-AMINO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- **METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-HYDROXY-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group on the pyrazole moiety, in particular, enhances its potential as a bioactive compound.
Properties
Molecular Formula |
C19H24N4O5S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H24N4O5S/c1-19(2,3)10-6-7-11-13(8-10)29-17(14(11)18(25)28-5)20-16(24)15-12(23(26)27)9-22(4)21-15/h9-10H,6-8H2,1-5H3,(H,20,24) |
InChI Key |
ADXBSLKLDAUBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN(C=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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